N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted with a hydroxymethyl group at the 4-position and a 2-(trifluoromethoxy)phenylsulfonamide moiety.
Key structural features include:
- Sulfonamide backbone: Imparts hydrogen-bonding capacity and stability.
- Trifluoromethoxy group: Introduces electron-withdrawing effects and metabolic resistance.
- Hydroxyoxane ring: Provides a chiral center and hydrophilic interactions.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO5S/c14-13(15,16)22-10-3-1-2-4-11(10)23(19,20)17-9-12(18)5-7-21-8-6-12/h1-4,17-18H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBHFKGDOHQIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents under controlled conditions to ensure selective substitution.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. The tetrahydropyran ring provides structural stability and can influence the compound’s overall conformation.
Comparison with Similar Compounds
N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide
- Structural difference : Trifluoromethyl (-CF₃) at the 3-position vs. trifluoromethoxy (-OCF₃) at the 2-position in the target.
- Lipophilicity: -OCF₃ may increase logP slightly due to the oxygen atom’s polarity.
- Spectral data : Similar IR peaks for sulfonamide S=O (~1350–1250 cm⁻¹) and NH stretches (~3150–3400 cm⁻¹), but differences in aromatic C-F vibrations .
N-(4-Hydroxyphenyl)benzenesulfonamide
- Structural difference : Hydroxyl group on the phenyl ring vs. hydroxyoxane in the target.
- Impact: Hydrogen bonding: The phenolic -OH participates in intermolecular O–H⋯O bonds, influencing crystal packing . Solubility: The hydroxyoxane group in the target compound may confer better aqueous solubility than the planar phenolic -OH.
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
- Structural difference : Bulky naphthyl and methoxyphenyl groups vs. the hydroxyoxane and trifluoromethoxy groups in the target.
- Chirality: The target compound’s hydroxyoxane introduces a chiral center, similar to the (S)-configuration here, which could affect enantioselective interactions .
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide
- Structural difference: Amino and dimethyl groups on the sulfonamide nitrogen vs. the hydroxyoxane substituent in the target.
- Impact: Basicity: The amino group increases basicity, altering protonation states under physiological conditions. Metabolic stability: N,N-dimethylation may reduce hepatic clearance compared to the target’s hydroxyoxane group.
Data Tables
Table 1: Physicochemical Properties of Selected Sulfonamides
*Predicted using fragment-based methods.
†Estimated based on substituent contributions.
Table 2: Key Spectral Comparisons
Research Findings and Implications
- Synthetic Routes : The target compound likely follows pathways similar to , where sulfonamide precursors are functionalized via nucleophilic additions or cyclizations.
- Tautomerism : Unlike 1,2,4-triazole derivatives in , the hydroxyoxane group in the target compound avoids tautomeric equilibria, enhancing stability .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonamide coupling | 2-(Trifluoromethoxy)benzenesulfonyl chloride, THF, 0°C | 78 | 97% |
| Hydroxyoxane substitution | 4-Hydroxyoxane, DCM, Et₃N, rt | 65 | 95% |
Basic: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
Structural validation employs a combination of spectroscopic and computational techniques:
- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the hydroxyoxane and trifluoromethoxy groups (e.g., δ 3.5–4.0 ppm for oxane protons; δ 120–125 ppm for CF₃O in ¹³C) .
- Mass spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₅F₃NO₅S: 370.0562) .
- X-ray crystallography : Resolves 3D conformation, highlighting hydrogen bonding between sulfonamide and hydroxyoxane groups .
Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics simulations are used to:
- Predict reactivity : Calculate activation energies for sulfonamide bond formation or trifluoromethoxy group substitutions .
- Solvent effects : COSMO-RS models assess solvent polarity impacts on reaction rates .
- Transition state analysis : Identify steric hindrance from the hydroxyoxane group, guiding synthetic modifications .
Example Workflow:
Optimize geometry of reactants/intermediates using B3LYP/6-31G(d).
Simulate reaction trajectories in explicit solvent (e.g., DCM) .
Validate with experimental kinetics (e.g., Arrhenius plots) .
Advanced: How do researchers resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Contradictions arise due to assay conditions or target selectivity. Mitigation strategies include:
- Dose-response profiling : Establish IC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate cytotoxicity from targeted effects .
- Off-target screening : Use kinase/GPCR panels to identify unintended interactions .
- Metabolomics : Track cellular uptake and metabolism (e.g., LC-MS/MS) to correlate bioactivity with intracellular concentrations .
Q. Table 2: Example Bioactivity Data
| Assay | Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Antibacterial (E. coli) | DNA gyrase | 12.5 | 1.2 |
| Cytotoxicity (HeLa) | N/A | 10.3 | N/A |
Advanced: What methodologies are employed to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies focus on modifying the hydroxyoxane or trifluoromethoxy groups:
- Analog synthesis : Replace hydroxyoxane with piperidine or tetrahydropyran derivatives to assess steric/electronic effects .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen bond donors/acceptors .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., –CF₃O enhances lipophilicity by 0.5 logP units) .
Key Finding : The hydroxyoxane group improves solubility but reduces blood-brain barrier penetration, limiting CNS applications .
Basic: What analytical techniques are critical for monitoring reaction intermediates?
Methodological Answer:
- TLC/HPLC : Track progress of sulfonamide coupling (Rf = 0.3 in ethyl acetate/hexane 1:1) .
- In situ IR spectroscopy : Detect disappearance of sulfonyl chloride peaks (~1370 cm⁻¹) .
- LC-MS : Identify transient intermediates (e.g., m/z 250 for deprotected amine) .
Advanced: How is the stability of this compound assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1N HCl/NaOH at 40°C for 24h; monitor via HPLC .
- Thermal stress : Heat to 80°C for 48h; assess decomposition products (e.g., sulfonic acid derivatives) .
- Arrhenius modeling : Predict shelf-life at 25°C based on degradation kinetics .
Result : Stable at pH 4–7; degrades rapidly in alkaline conditions (t₁/₂ = 8h at pH 9) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
